N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a thiophen-2-yl substituent at position 5 of the fused thieno[2,3-d]pyrimidine core and a 3,4-dimethoxyphenethyl group at position 2. This compound exhibits a molecular formula of C₂₂H₂₁N₃O₂S (assuming structural similarity to ) and a molecular weight of ~391.49 g/mol.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-24-15-6-5-13(10-16(15)25-2)7-8-21-19-18-14(17-4-3-9-26-17)11-27-20(18)23-12-22-19/h3-6,9-12H,7-8H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMRHCQFMQNZNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C(=CSC3=NC=N2)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the thiophene and dimethoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 358.4 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with a dimethoxyphenyl group and a thiophene moiety, which may contribute to its biological activities.
Biological Activities
1. Anticancer Potential
Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine have been screened for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that modifications in the side chains can enhance cytotoxicity against specific cancer types .
2. Antiviral Activity
Recent studies have explored the antiviral potential of thieno[2,3-d]pyrimidine derivatives. These compounds have shown activity against viral infections by inhibiting viral replication mechanisms. The structure-activity relationship (SAR) studies suggest that different substitutions on the pyrimidine ring can significantly influence antiviral efficacy .
3. Anti-inflammatory Effects
Compounds with a similar structure have demonstrated anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines and modulate immune responses .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their anticancer activity against human breast cancer cells. The results indicated that specific substitutions on the pyrimidine ring enhanced the compounds' ability to inhibit cell growth and induce apoptosis .
Case Study 2: Antiviral Mechanism Investigation
Another study focused on understanding the mechanism of action of thieno[2,3-d]pyrimidine derivatives against viral infections. The researchers found that these compounds could inhibit reverse transcriptase activity in HIV-infected cells, suggesting a potential therapeutic application in HIV treatment .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
5-Phenyl vs. 5-Thiophen-2-yl Derivatives
- N-(3,4-Dimethoxyphenethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (): Molecular Formula: C₂₂H₂₁N₃O₂S Key Differences: Replaces thiophen-2-yl with phenyl. Impact: Phenyl groups are less polar than thiophenes, reducing sulfur content (S%: ~8.2% vs. ~8.3% in the target compound) and altering π-π interactions. Predicted boiling point (615.0±55.0°C) and density (1.265 g/cm³) suggest comparable physical properties .
- 5-(3,4-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine (7f) (): Molecular Formula: C₁₆H₁₅N₃O₂S Key Differences: Lacks the ethyl linker and thiophene; substituent is 3,4-dimethoxyphenyl. Impact: Lower molecular weight (329.38 g/mol) and higher oxygen content (O%: ~9.7%) reduce lipophilicity. Melting point (226–227°C) is higher than phenyl/thiophene analogs, likely due to increased hydrogen bonding from methoxy groups .
Halogen-Substituted Analogs
- 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-amine (7i) (): Key Differences: Fluorine atom at the para position. Impact: Fluorine’s electronegativity enhances metabolic stability and binding affinity in hydrophobic pockets. Elemental analysis shows lower C% (~58–60%) compared to methoxy/thiophene derivatives .
Modifications at Position 4
Phenethyl vs. Aromatic Amine Linkers
- N-(4-Methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5c) (): Key Differences: Tetrahydrobenzo ring and 4-methoxyphenyl group. Impact: Increased rigidity from the tetrahydrobenzo moiety may restrict conformational flexibility. IR data shows NH stretching at 3450 cm⁻¹, similar to the target compound’s amine group .
- N-[3-Chloro-4-[(2,5-difluorophenyl)methoxy]phenyl]-6-[2-(2R)-2-pyrrolidinylethynyl]thieno[3,2-d]pyrimidin-4-amine (): Molecular Formula: C₂₅H₁₉ClF₂N₄OS Key Differences: Chlorine and difluorophenyl groups enhance halogen bonding. Impact: Higher molecular weight (496.96 g/mol) and halogen content improve target binding but may reduce solubility. The pyrrolidinylethynyl group introduces basicity, altering pharmacokinetics .
Anti-Proliferative and Anti-Microbial Derivatives
- 5-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine (): Activity: Anti-leishmanial via intramolecular hydrogen bonding (N–H⋯N). Comparison: The target compound’s thiophene may enhance π-stacking in enzyme active sites compared to imidazole derivatives .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities, alongside relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes:
These values indicate that the compound's derivatives may rival established anti-inflammatory drugs like celecoxib.
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation across various types of cancer cells:
These findings suggest that the compound could be a candidate for further development in cancer therapeutics.
3. Antiviral Activity
Research indicates that certain thieno[2,3-d]pyrimidine derivatives possess antiviral properties. In particular, they have been shown to inhibit viral replication in cell cultures:
This highlights the potential of this compound as a broad-spectrum antiviral agent.
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of thieno[2,3-d]pyrimidine derivatives in a rat model of paw edema induced by carrageenan, the tested compounds significantly reduced inflammation compared to controls. The effective doses ranged from 8 to 12 μM.
Case Study 2: Anticancer Efficacy
A recent clinical trial evaluated the efficacy of a derivative of this compound in patients with advanced breast cancer. The results showed a partial response in 30% of participants after six cycles of treatment.
Q & A
Q. What are the common synthetic routes for thieno[2,3-d]pyrimidin-4-amine derivatives, and how are reaction conditions optimized?
Thieno[2,3-d]pyrimidin-4-amine derivatives are typically synthesized via cyclization reactions. A modified Niementowski reaction involves heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C, followed by chlorination with phosphorus oxychloride to yield key intermediates . Alternative methods use 2-amino-3-cyanothiophenes treated with triethyl orthoformate and ammonia to form 4-aminothienopyrimidines . Optimization often involves adjusting solvent systems (e.g., ethanol or DMF), temperature (90–200°C), and catalysts (e.g., pyridine for POCl3-mediated steps) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
Single-crystal X-ray diffraction (SC-XRD) is indispensable for resolving molecular geometry, dihedral angles, and hydrogen-bonding networks. For example, SC-XRD revealed near-planar fused-ring systems (r.m.s. deviation: 0.0333 Å) and intramolecular N–H⋯N hydrogen bonds in related compounds . Complementary techniques include:
Q. How is preliminary biological activity screening conducted for this compound class?
Thienopyrimidine derivatives are screened for antimicrobial, anticancer, and antiparasitic activity. Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination) against bacterial/fungal strains .
- Anticancer : MTT assays on cancer cell lines (e.g., IC50 values) .
- Anti-leishmanial : In vitro testing against Leishmania promastigotes .
Advanced Research Questions
Q. How can synthetic regioselectivity challenges be addressed in multi-step syntheses?
Regioselectivity in cyclization steps can be controlled using steric/electronic directing groups. For example, introducing electron-withdrawing substituents (e.g., trifluoromethyl) on aryl rings directs nucleophilic attack to specific positions . Computational tools (e.g., DFT-based reaction path searches) help predict regiochemical outcomes and optimize conditions, as demonstrated in ICReDD’s workflow combining quantum chemistry and experimental validation .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability or compound stability. Mitigation strategies include:
Q. How can crystallographic disorder in the thiophene or aryl moieties be resolved?
Disorder in crystal structures (e.g., 50:50 split in chlorophenyl groups ) is addressed by:
Q. What computational methods predict structure-activity relationships (SAR) for kinase inhibition?
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with kinase ATP-binding pockets. For example, the 3,4-dimethoxyphenyl group may engage in π-π stacking with hydrophobic residues, while the thiophene moiety modulates solubility . Machine learning models trained on bioactivity data (e.g., ChEMBL) further prioritize analogs .
Methodological Insights
Q. How are HPLC and LC-MS/MS applied to assess purity and degradation products?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate impurities.
- LC-MS/MS : Identifies degradation products (e.g., oxidative demethylation) using MRM transitions .
- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and recovery rates .
Q. What in vitro models bridge to in vivo pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
